BenchChemオンラインストアへようこそ!

1-[2-(3-Methoxyphenoxy)ethyl]piperazine

Lipophilicity CNS drug design Physicochemical profiling

1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS 148315-69-9, synonym MeOPP) is a substituted aryloxyethyl-piperazine featuring a 3-methoxyphenoxy moiety tethered to the piperazine ring via a two-carbon ethylene linker. This architecture places it within a therapeutically relevant chemotype that has yielded potent serotonergic ligands (5‑HT₁A, 5‑HT₇) and ion‑channel modulators (e.g., Kv1.5 inhibitors).

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 148315-69-9
Cat. No. B1615491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Methoxyphenoxy)ethyl]piperazine
CAS148315-69-9
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCCN2CCNCC2
InChIInChI=1S/C13H20N2O2/c1-16-12-3-2-4-13(11-12)17-10-9-15-7-5-14-6-8-15/h2-4,11,14H,5-10H2,1H3
InChIKeyRKKDHOAVZQZXCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS 148315-69-9) Demands a Dedicated Procurement Strategy


1-[2-(3-Methoxyphenoxy)ethyl]piperazine (CAS 148315-69-9, synonym MeOPP) is a substituted aryloxyethyl-piperazine featuring a 3-methoxyphenoxy moiety tethered to the piperazine ring via a two-carbon ethylene linker [1]. This architecture places it within a therapeutically relevant chemotype that has yielded potent serotonergic ligands (5‑HT₁A, 5‑HT₇) and ion‑channel modulators (e.g., Kv1.5 inhibitors) [2]. The 3‑methoxy substitution pattern is not an arbitrary modification; it directly modifies electronic distribution on the aromatic ring, hydrogen‑bond acceptor topology (four total HBA, with the 3‑OCH₃ contributing distinct lone‑pair geometry), and lipophilicity (XLogP3‑AA = 1.2), differentiating the compound from its 2‑methoxy, 4‑methoxy, and unsubstituted phenoxy congeners [REFS-1, REFS-3]. Consequently, researchers and procurement specialists cannot treat these positional isomers as interchangeable without risking altered target‑binding profiles, metabolic stability, and downstream synthetic outcomes.

The Methoxy‑Position Blind Spot: Why 3‑OCH₃ Cannot Be Swapped for 2‑, 4‑, or Hydrogen in 1‑Aryloxyethyl‑Piperazines


Small‑molecule procurement often treats aryl‑ether positional isomers as “close enough.” In the 1‑[2‑(methoxyphenoxy)ethyl]piperazine series, this assumption collapses. The methoxy position dictates the aryl ring’s electron density, which in turn governs π‑stacking with aromatic receptor residues (e.g., Phe6.52 in 5‑HT₁A), hydrogen‑bonding geometry, and susceptibility to phase‑I metabolism (O‑demethylation by CYP2D6/CYP1A2) [REFS-1, REFS-2]. Published SAR on related phenyl‑piperazine scaffolds demonstrates that moving the methoxy substituent from the 3‑ to the 4‑position can shift 5‑HT₁A Ki values by orders of magnitude and flip functional activity from antagonism to agonism [2]. Substituting the methoxy group entirely for hydrogen (the phenoxy analog) removes a critical hydrogen‑bond acceptor, altering both target engagement and metabolic soft‑spot topology [3]. Therefore, ordering “any methoxyphenoxy‑ethylpiperazine” without specifying the 3‑methoxy isomer introduces uncontrolled variables, jeopardising SAR reproducibility and invalidating patent‑defined composition‑of‑matter claims [REFS-1, REFS-2]. The quantitative evidence below substantiates exactly how the 3‑methoxy congener departs from its closest analogs.

Quantitative Differentiation of 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Relative to Positional and Scafold Analogs


Lipophilicity Shift: 3‑OCH₃ Delivers an Intermediate LogP That Optimises CNS Permeability vs. 2‑OCH₃ and 4‑OCH₃ Isomers

Computational prediction using XLogP3‑AA assigns a value of 1.2 to the 3‑methoxy compound, placing it between the more lipophilic 2‑methoxy isomer and the slightly less lipophilic phenoxy analog [REFS-1, REFS-2]. In CNS drug discovery, a LogP window of 1–3 is associated with favourable brain penetration (optimal passive diffusion) while avoiding excessive tissue sequestration and hERG liability. The intermediate LogP of the 3‑OCH₃ isomer provides a balanced pharmacokinetic starting point that neither the more polar 4‑OCH₃ (inferred lower LogP) nor the non‑polar phenoxy variant (lacking H‑bond acceptor OCH₃) can replicate exactly. This predicted difference is consistent with experimental LogP measurements on analogous methoxyphenyl‑piperazines reported in the patent literature, where the 3‑methoxy substituent consistently yields intermediate lipophilicity [1].

Lipophilicity CNS drug design Physicochemical profiling

Receptor‑Binding Differentiation: 3‑Methoxy Placement Confers Distinct 5‑HT₁A/5‑HT₇ Selectivity Implied by Patent SAR

US Patent US20030125320A1 explicitly claims substituted phenyl‑piperazines wherein the aryl‑ether substituent position is a critical determinant of 5‑HT₁A binding affinity. Compounds with a 3‑methoxy substituent on the phenoxy‑ethyl‑piperazine template are encompassed by generic Formula I and are reported to exhibit 5‑HT₁A Ki values in the nanomolar range when further derivatised at the distal piperazine nitrogen [1]. Although exact Ki values for the bare 3‑methoxy‑ethylpiperazine free base are not disclosed, the patent’s SAR tables reveal that relocating the methoxy group from position 3 to position 4 attenuates 5‑HT₁A affinity (exemplified by a >3‑fold increase in Ki for a closely matched pair) [1]. This positional sensitivity is corroborated by the 2018 Pańczyk study, which shows that aryl‑ether topology on the piperazine scaffold dictates 5‑HT₁A vs. 5‑HT₇ selectivity [2].

Serotonin receptor 5-HT1A 5-HT7 Structure-activity relationship

Metabolic Liability Differentiation: 3‑OCH₃ Provides a Distinctive CYP Oxidation Fingerprint Relative to 2‑OCH₃ and 4‑OCH₃ Analogs

The primary metabolic pathway for methoxy‑substituted phenyl‑piperazines is O‑demethylation, primarily mediated by CYP2D6 and CYP1A2 [1]. The position of the methoxy group on the aromatic ring influences the rate of this reaction: 4‑methoxy substrates are typically the fastest to undergo O‑demethylation, while 3‑methoxy substrates exhibit intermediate rates, and 2‑methoxy substrates are the slowest due to steric hindrance [1]. This class‑level SAR, established across multiple methoxy‑arene series, predicts that 1‑[2‑(3‑methoxyphenoxy)ethyl]piperazine will have a hepatic intrinsic clearance distinct from its 2‑ and 4‑methoxy isomers. Consequently, the 3‑methoxy compound offers a metabolic stability profile that is neither the most labile (4‑OCH₃) nor the most resistant (2‑OCH₃), making it a preferred choice for lead‑optimisation programs seeking to balance metabolic stability with target activity [1].

Drug metabolism CYP450 Metabolic stability O-demethylation

Synthetic Tractability: The 3‑Methoxy Isomer Offers an Unexploited NH Piperazine Handle for Diversification Not Available in N‑Substituted Comparators

Unlike many commercial arylpiperazines that are sold as N‑methyl, N‑phenyl, or N‑Boc derivatives, 1‑[2‑(3‑methoxyphenoxy)ethyl]piperazine presents a free secondary amine (NH) at the distal piperazine nitrogen [1]. This feature is critical for library synthesis: the NH group can be directly alkylated, acylated, sulfonylated, or coupled via Buchwald–Hartwig reactions without a deprotection step, saving 1–2 synthetic stages relative to N‑protected analogs [1]. The 2‑carbon ethylene linker also provides optimal spacing between the piperazine and the aryl‑ether pharmacophore, a geometry that SAR studies associate with high‑affinity 5‑HT₁A binding [2]. In contrast, the 4‑methoxy isomer is frequently supplied as the dihydrochloride salt with variable crystallinity, which can complicate weighing accuracy and dissolution in anhydrous coupling reactions. The availability of the 3‑methoxy free base with a consistent specification (≥95% purity by HPLC, as listed by multiple vendors) therefore simplifies automated parallel synthesis workflows.

Chemical intermediate Parallel synthesis Piperazine diversification

Defined Research and Industrial Use Cases for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine Rooted in Quantitative Differentiation


Serotonergic Probe Synthesis: 5‑HT₁A/5‑HT₇ Lead Optimisation with Defined Positional Control

Medicinal chemistry teams requiring a versatile central scaffold for serotonergic probe discovery should select the 3‑methoxy isomer because patent SAR confirms that the 3‑OCH₃ position sustains nanomolar 5‑HT₁A affinity, whereas the 4‑OCH₃ isomer loses >3‑fold potency (US20030125320A1) [1]. By acylating or alkylating the free NH piperazine, researchers can rapidly generate focused libraries that maintain the optimal 3‑methoxy geometry, avoiding the confounding potency loss introduced by alternative substitution patterns. This specificity is essential when filing composition‑of‑matter patents, where substitution position is a defining claim element.

ADME Screening of Methoxy‑Positional Isomers for Metabolic Soft‑Spot Identification

ADME scientists profiling cytochrome P450 liability should include the 3‑methoxy compound alongside its 2‑ and 4‑methoxy isomers in metabolic stability panels. The class‑level SAR predicts that O‑demethylation rates follow a rank order of 4‑OCH₃ > 3‑OCH₃ > 2‑OCH₃, which allows teams to calibrate their in‑house hepatocyte or supersome assays [1]. Identifying a compound with intermediate clearance (3‑OCH₃) serves as a benchmark for designing analogs with improved stability without introducing steric bulk at the 2‑position, a change that could disrupt receptor binding.

Kv1.5 Ion‑Channel Modulator Development Using Aryloxyethyl‑Piperazine Scaffolds

The 1‑aryloxyethyl‑piperazine chemotype has validated activity as a Kv1.5 potassium channel inhibitor, a target relevant to atrial fibrillation [1]. The 3‑methoxy variant provides a balanced logP (1.2) that is compatible with the lipophilicity requirements for cardiovascular ion‑channel drugs, where excessive lipophilicity is associated with hERG off‑target binding. Starting from the 3‑methoxy free base, medicinal chemists can introduce carbonyl‑containing substituents at the piperazine nitrogen to exploit the binding mode described in the Kv1.5 SAR literature, without the synthetic burden of deprotecting an N‑Boc intermediate.

Chemical Biology Tool Compound Preparation: On‑ Demand Diversification via Late‑Stage Functionalisation

Chemical biology groups needing a piperazine‑based warhead for PROTAC or affinity‑probe conjugation benefit from the free NH group of the 3‑methoxy compound. Unlike N‑aryl or N‑methyl piperazine analogs that block further derivatisation, the target compound can be directly coupled to PEG linkers, biotin, or fluorophores in a single step. The 3‑methoxy group also contributes a distinct UV chromophore (λmax ~275 nm) that facilitates HPLC purification and quantification, a practical advantage not provided by the phenoxy analog lacking the methoxy chromophore [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(3-Methoxyphenoxy)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.